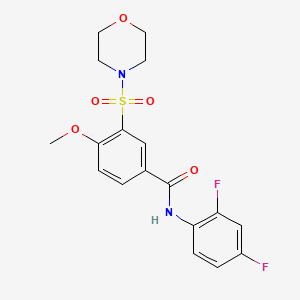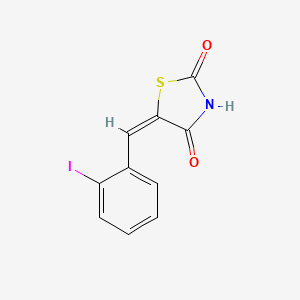
Methyl 2-(6-bromo-2-methoxynaphthyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(6-bromo-2-methoxynaphthyl)acetate is an organic compound with the molecular formula C14H13BrO3 It is a derivative of naphthalene, featuring a bromine atom and a methoxy group on the naphthalene ring, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-bromo-2-methoxynaphthyl)acetate typically involves the bromination of 2-methoxynaphthalene followed by esterification. The bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 6-bromo-2-methoxynaphthalene is then reacted with methyl chloroacetate in the presence of a base like sodium hydride to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times. The process may also involve purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(6-bromo-2-methoxynaphthyl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Coupling: Palladium catalysts with boronic acids in the presence of a base.
Major Products
Substitution: Products include 6-azido-2-methoxynaphthalene and 6-thio-2-methoxynaphthalene derivatives.
Reduction: The major product is 2-(6-bromo-2-methoxynaphthyl)methanol.
Oxidation: The major product is 2-(6-bromo-2-methoxynaphthyl)acetic acid.
Coupling: Various biaryl compounds depending on the boronic acid used.
Applications De Recherche Scientifique
Methyl 2-(6-bromo-2-methoxynaphthyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(6-bromo-2-methoxynaphthyl)acetate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In coupling reactions, the palladium-catalyzed process involves oxidative addition, transmetalation, and reductive elimination steps.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(6-chloro-2-methoxynaphthyl)acetate
- Methyl 2-(6-fluoro-2-methoxynaphthyl)acetate
- Methyl 2-(6-iodo-2-methoxynaphthyl)acetate
Uniqueness
Methyl 2-(6-bromo-2-methoxynaphthyl)acetate is unique due to the presence of the bromine atom, which makes it more reactive in substitution and coupling reactions compared to its chloro and fluoro analogs. The methoxy group also provides electron-donating effects, influencing the reactivity and stability of the compound.
Propriétés
IUPAC Name |
methyl 2-(6-bromo-2-methoxynaphthalen-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO3/c1-17-13-6-3-9-7-10(15)4-5-11(9)12(13)8-14(16)18-2/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJJGYUWRQZLNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5099146.png)
![4-[(2-Methoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B5099152.png)
![1-[4-(2-CHLORO-4-NITROPHENYL)PIPERAZIN-1-YL]-2-(4-METHOXYPHENOXY)ETHAN-1-ONE](/img/structure/B5099155.png)

![4-[4-(3-ethoxyphenoxy)butyl]morpholine](/img/structure/B5099163.png)
![methyl 3-{[3-(anilinosulfonyl)-4-chlorobenzoyl]amino}-4-chlorobenzoate](/img/structure/B5099168.png)


![3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B5099183.png)

![ethyl 1-(2-hydroxybenzyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5099201.png)
![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5099210.png)

![1-(cyclohexylmethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5099240.png)
